molecular formula C15H16ClN3O2S B5593536 4-chloro-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzenesulfonamide

4-chloro-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzenesulfonamide

Cat. No.: B5593536
M. Wt: 337.8 g/mol
InChI Key: FJZPISJBKFVSKJ-GZTJUZNOSA-N
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Description

4-chloro-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzenesulfonamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a chloro group, a dimethylamino group, and a benzenesulfonamide moiety, making it a versatile molecule in various chemical reactions and biological studies.

Properties

IUPAC Name

4-chloro-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2S/c1-19(2)14-7-3-12(4-8-14)11-17-18-22(20,21)15-9-5-13(16)6-10-15/h3-11,18H,1-2H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZPISJBKFVSKJ-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzenesulfonamide typically involves the condensation of 4-chlorobenzenesulfonamide with 4-(dimethylamino)benzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX, an enzyme involved in pH regulation in cancer cells. By inhibiting this enzyme, the compound disrupts the cellular environment, leading to apoptosis (programmed cell death) in cancer cells. The molecular targets include the active site of carbonic anhydrase IX, where the compound binds and prevents the enzyme’s normal function .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]benzenesulfonamide
  • 4-chloro-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzenesulfonamide derivatives

Uniqueness

This compound is unique due to its specific structural features that confer high selectivity and potency as an enzyme inhibitor. Its chloro and dimethylamino groups play crucial roles in its binding affinity and biological activity, distinguishing it from other similar compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.